1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Overview
Description
1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound featuring a pyrido[2,3-b][1,4]oxazine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both iodine and tert-butyl groups in its structure makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the following steps:
Formation of the Pyrido[2,3-b][1,4]oxazine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate oxazine precursor.
Introduction of the Iodine Atom: The iodination step is usually carried out using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) under mild conditions.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The iodine atom makes it suitable for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products: The major products depend on the specific reaction and reagents used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: Its versatility in undergoing various chemical reactions makes it a valuable intermediate for the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can facilitate binding to specific sites, while the tert-butyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- 1-tert-Butyl-6-chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 1-tert-Butyl-6-bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 1-tert-Butyl-6-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Comparison:
- Uniqueness: The iodine atom in 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one provides unique reactivity compared to its halogenated analogs. Iodine is a better leaving group, facilitating substitution reactions, and is also more reactive in cross-coupling reactions.
- Reactivity: The reactivity of the compound can be tuned by changing the halogen atom, with iodine being the most reactive, followed by bromine, chlorine, and fluorine.
Properties
IUPAC Name |
1-tert-butyl-6-iodopyrido[2,3-b][1,4]oxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O2/c1-11(2,3)14-7-4-5-8(12)13-10(7)16-6-9(14)15/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFWLVGOOMFZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)COC2=C1C=CC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673656 | |
Record name | 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-26-6 | |
Record name | 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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